molecular formula C8H10O2S B13655995 Methyl 4-ethylthiophene-2-carboxylate CAS No. 78585-27-0

Methyl 4-ethylthiophene-2-carboxylate

Cat. No.: B13655995
CAS No.: 78585-27-0
M. Wt: 170.23 g/mol
InChI Key: FLMIYDKWVRFGQC-UHFFFAOYSA-N
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Description

Methyl 4-ethylthiophene-2-carboxylate is a heterocyclic organic compound featuring a thiophene ring substituted with an ethyl group at the 4-position and a methyl ester at the 2-position. This structure confers unique physicochemical properties, making it valuable in pharmaceutical and materials science research. The compound’s ester functionality enhances its reactivity in nucleophilic substitutions and condensations, while the ethyl group influences steric and electronic effects .

Properties

CAS No.

78585-27-0

Molecular Formula

C8H10O2S

Molecular Weight

170.23 g/mol

IUPAC Name

methyl 4-ethylthiophene-2-carboxylate

InChI

InChI=1S/C8H10O2S/c1-3-6-4-7(11-5-6)8(9)10-2/h4-5H,3H2,1-2H3

InChI Key

FLMIYDKWVRFGQC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CSC(=C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-ethylthiophene-2-carboxylate typically involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions. This reaction generates 3-hydroxy-2-thiophene carboxylic derivatives . Another common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production methods for thiophene derivatives, including this compound, often involve large-scale condensation reactions. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-ethylthiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-ethylthiophene-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-ethylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or modulating receptor activity, leading to its observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

Compound Name Substituents (Position) Molecular Formula Key Features
Methyl 4-ethylthiophene-2-carboxylate Ethyl (4), Methyl ester (2) C₈H₁₀O₂S Baseline for comparison
Methyl 3-amino-4-methylthiophene-2-carboxylate Amino (3), Methyl (4), Methyl ester (2) C₇H₉NO₂S Amino group enhances nucleophilicity
Ethyl 3-amino-4-(4-methoxyphenyl)thiophene-2-carboxylate Ethyl ester (2), 4-methoxyphenyl (4) C₁₅H₁₇NO₃S Aromatic substituent increases π-conjugation
Methyl 5-phenylthiophene-2-carboxylate Phenyl (5), Methyl ester (2) C₁₃H₁₀O₂S Extended conjugation for optoelectronics

Key Observations :

  • Substituent Position : The ethyl group at the 4-position in the target compound reduces steric hindrance compared to bulkier groups (e.g., phenyl in ), favoring reactions requiring planar transition states.
  • Functional Groups: Amino-substituted derivatives (e.g., ) exhibit higher solubility in polar solvents due to hydrogen bonding, whereas methoxy-phenyl derivatives (e.g., ) show enhanced thermal stability .

Physicochemical Properties

Property This compound Methyl 3-amino-4-methylthiophene-2-carboxylate Ethyl 3-amino-4-(4-methoxyphenyl)thiophene-2-carboxylate
Molecular Weight 170.23 g/mol 171.21 g/mol 277.34 g/mol
Solubility Moderate in dichloromethane High in DMSO due to amino group Low in water, high in chloroform
Reactivity Ester hydrolysis at 80°C (typical) Amino group facilitates coupling reactions Methoxyphenyl enhances electrophilic substitution

Spectroscopic Characterization

  • NMR : The ethyl group in the target compound produces distinct splitting patterns in $^1$H NMR (δ ~1.3 ppm for CH₃, δ ~2.8 ppm for CH₂), differing from methyl-substituted analogues (δ ~2.5 ppm for CH₃) .
  • IR: Ester carbonyl stretches (~1720 cm⁻¹) are consistent across analogues, but amino derivatives (e.g., ) show additional N–H stretches (~3400 cm⁻¹) .

Notes on Evidence Discrepancies

  • Molecular Formula Conflict: lists methyl 5-phenylthiophene-2-carboxylate as C₉H₇N₃O₄, which is inconsistent with typical thiophene carboxylates.
  • Data Gaps : Detailed melting points and reaction yields for the target compound are absent in the evidence, underscoring the need for experimental characterization as per protocols in .

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